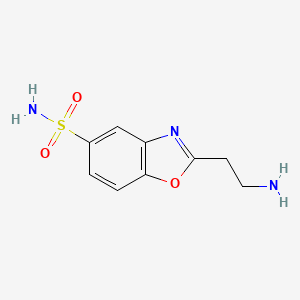

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with ethyl chloroacetate to form 2-ethoxycarbonylaminophenol, which is then cyclized with sulfuric acid to yield 2-ethoxycarbonylbenzoxazole. Subsequent sulfonation with chlorosulfonic acid and amination with ethylenediamine results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反応の分析

Types of Reactions

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated benzoxazole derivatives.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial and Anticancer Activities

The sulfonamide group in 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide enhances its potential as a pharmaceutical agent. Notably, it has been investigated for its antimicrobial properties and as an anticancer agent.

- Case Study: Inhibition of Store-Operated Calcium Entry (SOCE)

- Objective: Synthesize derivatives of 2-Aminoethyl Diphenylborinate (2-APB) for modulation of SOCE in MDA-MB-231 breast cancer cells.

- Method: Derivatives were synthesized with various halogen and small substituents on phenyl rings.

- Outcome: Structural variations affected SOCE modulation activity, indicating potential for targeted cancer therapies.

Densitometric Determination of Flavonoids

This compound has also been utilized in the densitometric determination of flavonoids, showcasing its role in analytical chemistry.

Material Science Applications

Synthesis of Nanocellulose Aerogels

The compound is employed in the synthesis and characterization of amine-modified spherical nanocellulose aerogels.

- Methodology:

- Introduced into spherical CNC hydrogels via C–O–Si bonds.

- Resulted in nano-porous structures with high surface areas (e.g., 262 m²/g via supercritical CO₂ drying).

This application highlights the compound's utility in creating advanced materials with specific structural properties suitable for various industrial applications.

Industrial Applications

Building Blocks for Surfactants and Fabric Softeners

The compound serves as a building block for fabric softeners and surfactants, enhancing textile properties by making them softer and more pleasing to the touch.

Chelating Agents and Latex Paints

It is also used in the synthesis of chelating agents and latex paints, demonstrating versatility across different chemical formulations.

Fuel and Lubricant Additives

In the field of energy, this compound is incorporated into fuel and lubricant oil additives, contributing to improved performance characteristics in these products.

Comparative Analysis with Related Compounds

The unique structural features of this compound can be contrasted with similar compounds:

| Compound Name | Unique Features |

|---|---|

| 2-Aminobenzoxazole | Lacks sulfonamide group; primarily studied for neuropharmacological effects. |

| 4-(Aminomethyl)-1,3-benzoxazole | Contains an amine at a different position; shows distinct biological activity profiles. |

| 2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide | Similar structure but differs in substituents; investigated for similar antimicrobial properties. |

The distinct combination of functional groups in this compound enhances both its biological activity and synthetic versatility compared to these related compounds.

作用機序

The mechanism of action of 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to interfere with biological pathways.

類似化合物との比較

Similar Compounds

- 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonyl fluoride

- 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonyl chloride

- 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonyl bromide

Uniqueness

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its interaction with biological targets, making it a valuable compound for medicinal chemistry research.

生物活性

Introduction

The compound 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves the reaction of benzoxazole derivatives with aminoethyl groups, often utilizing various coupling agents and conditions to optimize yield and purity. Recent studies have highlighted methodologies that enhance the efficiency of synthesizing such compounds using non-toxic reagents and straightforward procedures .

Table 1: Synthesis Conditions and Yields

| Compound | Synthesis Method | Yield (%) | Reference |

|---|---|---|---|

| This compound | Coupling with benzoxazole-2-thiol | 85% | |

| Other benzoxazole derivatives | Various amine substitutions | Varied (60-90%) |

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against several bacterial strains. The compound exhibits selective activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 7.81 to 250 µg/mL. Notably, it shows promising activity against resistant strains compared to standard antibiotics .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, including:

- HepG-2 (liver cancer)

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

In vitro studies reveal that this compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic proteins such as Bax and Bcl-2. The IC50 values for these cell lines range from 10 to 30 µM, demonstrating its potential as a cytotoxic agent .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HepG-2 | 12.53 | Apoptosis induction | |

| MCF-7 | 19.57 | Cell cycle arrest | |

| HCT-116 | 20.30 | Modulation of p53 pathway |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Studies report that it effectively reduces inflammation markers in vitro, with IC50 values comparable to established anti-inflammatory drugs like diclofenac. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on HCT-116 colorectal cancer cells. The results indicated that the compound significantly increased the G2/M phase population and induced reactive oxygen species (ROS) production, leading to enhanced cytotoxicity. Molecular docking studies confirmed its binding affinity to tubulin, suggesting a mechanism similar to known microtubule inhibitors .

Case Study 2: Antimicrobial Activity Against Resistant Strains

Another investigation focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results showed that it maintained activity where conventional antibiotics failed, highlighting its potential as a lead compound in developing new antimicrobial therapies .

特性

IUPAC Name |

2-(2-aminoethyl)-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c10-4-3-9-12-7-5-6(16(11,13)14)1-2-8(7)15-9/h1-2,5H,3-4,10H2,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMPKJIHDWELEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。